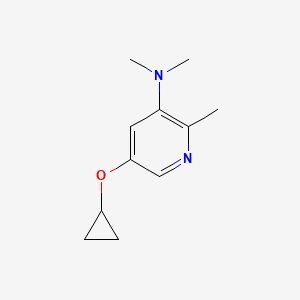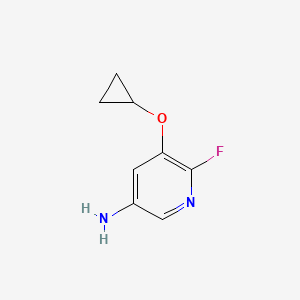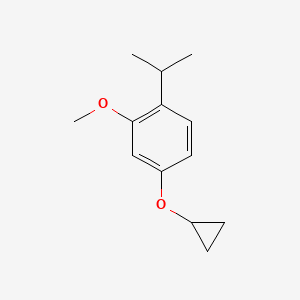
4-Cyclopropoxy-1-isopropyl-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-1-isopropyl-2-methoxybenzene is an organic compound with the molecular formula C13H18O2 It is characterized by a benzene ring substituted with a cyclopropoxy group, an isopropyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-1-isopropyl-2-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of a suitable benzene derivative with cyclopropylmethanol, isopropyl halide, and methanol under acidic or basic conditions to introduce the respective substituents.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The steps generally include:
Formation of the cyclopropoxy group: Reacting cyclopropylmethanol with a benzene derivative.
Introduction of the isopropyl group: Using isopropyl halide in the presence of a catalyst.
Methoxylation: Adding a methoxy group via reaction with methanol.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropoxy-1-isopropyl-2-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and catalysts such as aluminum chloride (AlCl3) are employed.
Major Products:
Oxidation: Formation of cyclopropoxybenzaldehyde or cyclopropoxybenzoic acid.
Reduction: Production of cyclopropylmethanol derivatives.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
4-Cyclopropoxy-1-isopropyl-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-1-isopropyl-2-methoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s substituents influence its reactivity and interaction with other molecules, potentially affecting biological pathways and chemical reactions.
Comparison with Similar Compounds
- 4-Cyclopropoxy-1-isopropylbenzene
- 4-Cyclopropoxy-2-methoxybenzene
- 1-Isopropyl-2-methoxybenzene
Comparison: 4-Cyclopropoxy-1-isopropyl-2-methoxybenzene is unique due to the presence of all three substituents (cyclopropoxy, isopropyl, and methoxy) on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not fulfill.
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-methoxy-1-propan-2-ylbenzene |
InChI |
InChI=1S/C13H18O2/c1-9(2)12-7-6-11(8-13(12)14-3)15-10-4-5-10/h6-10H,4-5H2,1-3H3 |
InChI Key |
KULASWGRYPKMKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)OC2CC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


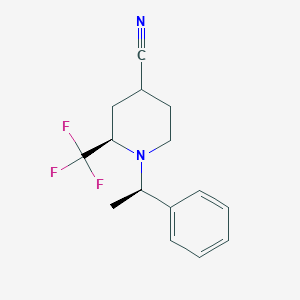
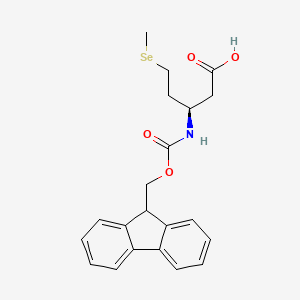

![4-oxo-N-phenyl-4-[2-(1H-pyrrol-2-ylmethylene)hydrazino]butanamide](/img/structure/B14813183.png)
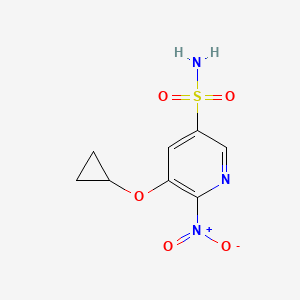
![3-{[(E)-(2-nitrophenyl)methylidene]amino}benzamide](/img/structure/B14813195.png)
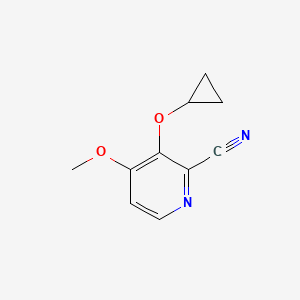
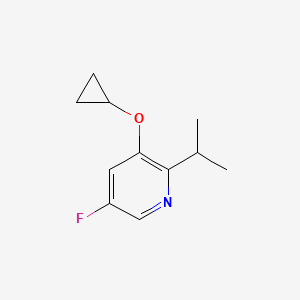
![(2S,4E)-4-[2-[2-(3,4-dihydroxyphenyl)ethylimino]ethylidene]-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid](/img/structure/B14813223.png)
![ethyl 4-[(2S)-3-[3-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate;sulfuric acid](/img/structure/B14813230.png)
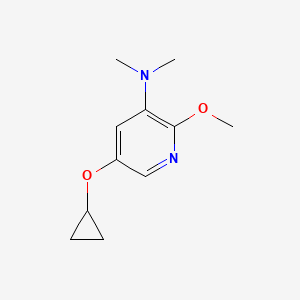
![2-methyl-N-[(E)-(4-methylphenyl)methylidene]-3-nitroaniline](/img/structure/B14813242.png)
